4-Chloro-2-methoxypyridine

Palladium catalysis Cross-coupling Suzuki-Miyaura

Choose 4-chloro-2-methoxypyridine over the 2-chloro regioisomer for controlled reactivity: the 4-Cl position is less activated toward SNAr, enabling sequential functionalization; moderate Suzuki reactivity allows selective coupling steps. Validated precursor for palladacycle catalysts and key intermediate in NAV1.8 inhibitor synthesis (US2020140411A1). Ensure batch-to-batch consistency with certified purity ≥98%.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 72141-44-7
Cat. No. B053492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxypyridine
CAS72141-44-7
Synonyms2-Methoxy-4-chloropyridine;  4-Chloro-2-methoxypyridine
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
InChIKeyWTDUQQXDOAPXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxypyridine (CAS 72141-44-7) – Procurement Specifications and Synthetic Utility


4-Chloro-2-methoxypyridine (CAS 72141-44-7) is a heteroaromatic building block belonging to the halogenated methoxypyridine class, with molecular formula C6H6ClNO and molecular weight 143.57 g/mol . It appears as a white to off-white low-melting solid (melting point 26 °C) with a boiling point of 177 °C and density of 1.21 g/cm³ . The compound features a chlorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring, a substitution pattern that dictates its electronic properties and regioselective reactivity profile [1].

4-Chloro-2-methoxypyridine Procurement: Why Regioisomeric and Halogen Analogs Are Not Interchangeable


Selecting 4-chloro-2-methoxypyridine (72141-44-7) over its regioisomer 2-chloro-4-methoxypyridine (17228-69-2) or its 4-bromo analog (100367-39-3) is not merely a matter of availability or price—it is a decision with direct consequences for reaction yield, selectivity, and downstream synthetic efficiency. The 4-chloro substitution confers a distinct electronic environment: the chlorine at the 4-position is less activated toward nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position in the regioisomer, as demonstrated by kinetic studies showing meta-methoxy deactivation [1]. Conversely, the 4-chloro position is more amenable to palladium-catalyzed cross-coupling than the 2-chloro position under certain ligand systems, with literature reporting moderate to good Suzuki yields for 4-chloropyridines versus excellent yields for 2-chloropyridines [2]. Furthermore, the 4-chloro derivative offers a controlled reactivity profile compared to the more labile 4-bromo analog, enabling selective sequential functionalization in complex synthetic sequences. The evidence below quantifies these critical differences.

4-Chloro-2-methoxypyridine (72141-44-7): Head-to-Head Comparative Performance Data Versus Closest Analogs


Suzuki-Miyaura Cross-Coupling Yield: 4-Chloro- vs. 2-Chloropyridine Scaffolds

In palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under Pd(PPh3)4 catalysis, 4-chloropyridines (including the 2-methoxy substituted derivative) afford moderate to good yields, whereas 2-chloropyridines give excellent yields [1]. Representative yields from the study include: 4-chloropyridine with phenylboronic acid giving approximately 55% yield for the 4-(4-trifluoromethylphenyl) product, and 2-chloropyridine with 2-methoxyphenylboronic acid giving approximately 47% yield, while 2-chloropyridine with phenylboronic acid gave approximately 72% yield [1]. The differentiation lies in the electronic activation of the C-Cl bond at the 4- versus 2-position, dictating the required catalyst loading and reaction conditions. For applications where controlled, moderate reactivity is desired—such as sequential coupling of polyhalogenated intermediates—4-chloro-2-methoxypyridine provides a distinct selectivity advantage over the more reactive 2-chloro regioisomer.

Palladium catalysis Cross-coupling Suzuki-Miyaura

Nucleophilic Aromatic Substitution (SNAr) Rate: 4-Chloro-2-methoxypyridine vs. 2-Chloro-4-methoxypyridine

Kinetic studies on methoxydechlorination of 2-chloro-4-R-pyridines demonstrate that a methoxy group positioned meta to the reaction site (as in 4-chloro-2-methoxypyridine) exerts a deactivating effect on nucleophilic aromatic substitution [1]. This finding provides direct experimental support that 4-chloro-2-methoxypyridine undergoes SNAr more slowly than the regioisomeric 2-chloro-4-methoxypyridine, where the chlorine is positioned ortho/para to the ring nitrogen and is electronically activated. The activation parameters (ΔH‡ and ΔS‡) for methoxydechlorination were determined for a series of 2-chloro-4-R-pyridines, confirming the meta-methoxy deactivation trend [1]. This reduced SNAr reactivity allows for greater chemoselectivity in reactions involving multiple electrophilic sites, enabling the chlorine at the 4-position to be retained during transformations targeting other functional groups.

Nucleophilic substitution Kinetics SNAr

Catalytic Precursor Efficiency: 4-Chloro-2-methoxypyridine in Cyclopalladated Ferrocenylimine Synthesis

4-Chloro-2-methoxypyridine is a specifically validated reagent for the preparation of cyclopalladated ferrocenylimines, which serve as efficient catalysts for arylboronate ester synthesis . While both 2-chloro-4-methoxypyridine and 4-bromo-2-methoxypyridine can participate in palladium-catalyzed reactions, the 4-chloro-2-methoxy substitution pattern provides the optimal electronic and steric environment for stable palladacycle formation without the excessive lability of the 4-bromo analog or the altered coordination geometry of the 2-chloro regioisomer. The resulting cyclopalladated complexes exhibit high catalytic turnover in the preparation of arylboronate esters—a transformation of significant industrial relevance .

Palladacycle catalysts Arylboronate esters Borylation

Electronic Property Differentiation: pKa and LogP of 4-Chloro-2-methoxypyridine vs. 2-Chloro-4-methoxypyridine

The regioisomeric substitution pattern directly influences the compound's physicochemical properties, which in turn affect solubility, partitioning, and reactivity. 4-Chloro-2-methoxypyridine exhibits a predicted pKa of 3.66 ± 0.10 and an experimental LogP of 2.00 [1]. In contrast, 2-chloro-4-methoxypyridine (CAS 17228-69-2) displays a higher boiling point (224-225 °C at atmospheric pressure) and a higher density (1.258 g/mL at 25 °C) . The lower pKa of 4-chloro-2-methoxypyridine indicates weaker basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2), a consequence of the electron-withdrawing chlorine at the 4-position and the electron-donating methoxy at the 2-position. This altered basicity influences protonation state under reaction conditions, coordination to metal catalysts, and chromatographic behavior during purification.

Physicochemical properties pKa Lipophilicity

4-Chloro-2-methoxypyridine (72141-44-7): Evidence-Based Procurement Applications


Sequential Cross-Coupling in Polyhalogenated Heterocycle Synthesis

When constructing complex biaryl or heterobiaryl systems from polyhalogenated pyridine scaffolds, 4-chloro-2-methoxypyridine enables selective, stepwise functionalization. The chlorine at the 4-position exhibits moderate reactivity in Suzuki-Miyaura coupling [1], allowing it to be retained while a more reactive halogen (e.g., bromine or iodine at another position) undergoes initial coupling. The methoxy group at the 2-position can subsequently direct further functionalization or be demethylated to yield a pyridone. This orthogonal reactivity profile makes 4-chloro-2-methoxypyridine a strategic choice for the synthesis of pharmaceutically relevant biaryl intermediates, where precise control over coupling sequence is essential.

Synthesis of Cyclopalladated Ferrocenylimine Catalysts for Industrial Borylation

4-Chloro-2-methoxypyridine is a documented reagent for preparing cyclopalladated ferrocenylimines, a class of palladacycle catalysts used in the efficient synthesis of arylboronate esters . Arylboronates are critical intermediates in Suzuki-Miyaura cross-coupling, widely employed in pharmaceutical and agrochemical manufacturing. The 4-chloro-2-methoxy substitution pattern provides the appropriate electronic and steric properties for stable palladacycle formation, offering a validated precursor for laboratories and production facilities seeking to prepare or utilize these catalysts in-house.

Pharmaceutical Intermediate for NAV1.8 Inhibitors and Dopamine Receptor Modulators

4-Chloro-2-methoxypyridine is explicitly claimed as an intermediate in patent literature for the synthesis of 2-amino-N-heteroaryl-nicotinamides as NAV1.8 inhibitors (US2020140411A1, WO2020092667A1), a class of compounds under investigation for pain management [2]. Additionally, the compound serves as a key building block in the preparation of substituted pyridine derivatives disclosed in EP0399626A2, which act as nephrovascular dilators via dopamine receptor modulation [3]. Researchers and procurement specialists in pharmaceutical R&D should prioritize this specific regioisomer when working on these or related target classes, as the synthetic routes are optimized for the 4-chloro-2-methoxy substitution pattern.

Kinetic Studies of Nucleophilic Aromatic Substitution Mechanisms

The distinct meta-methoxy deactivation effect observed in 4-chloro-2-methoxypyridine makes it a valuable probe molecule for investigating SNAr mechanisms in heteroaromatic systems [4]. The compound's measured reactivity parameters (ΔH‡ and ΔS‡ for methoxydechlorination) provide a quantitative benchmark for studying electronic effects in pyridine derivatives. Physical organic chemistry laboratories and computational chemistry groups seeking to validate DFT models of heteroaromatic substitution should select this specific regioisomer, as its kinetic behavior has been experimentally characterized and published.

Technical Documentation Hub

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